molecular formula C20H20N2O2 B11353627 5-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11353627
M. Wt: 320.4 g/mol
InChI Key: PJYUQOVKTAZRIR-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two aromatic rings, one of which is substituted with methyl groups. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzoyl chloride with 4-methylbenzylamine to form an amide intermediate. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, under an inert atmosphere .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule.

    Medicine: The compound is explored for its potential as a pharmaceutical agent.

    Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it can interact with receptors on the cell surface, triggering intracellular signaling cascades that lead to various physiological effects .

The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. For example, the presence of the oxazole ring and aromatic substituents can influence its binding affinity and selectivity for different targets .

Comparison with Similar Compounds

5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: This compound lacks the N-[(4-methylphenyl)methyl] substituent, which can affect its chemical reactivity and biological activity.

    5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: This compound has a different substitution pattern on the aromatic ring, which can influence its physical properties and interactions with molecular targets.

    5-(3,4-dimethylphenyl)-N-methyl-1,2-oxazole-3-carboxamide:

The uniqueness of 5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide lies in its specific substitution pattern and the presence of the oxazole ring, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O2/c1-13-4-7-16(8-5-13)12-21-20(23)18-11-19(24-22-18)17-9-6-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,21,23)

InChI Key

PJYUQOVKTAZRIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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